A Technical Guide to the Physicochemical Characterization of 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol
A Technical Guide to the Physicochemical Characterization of 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the core physicochemical properties of the novel heterocyclic compound, 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol. As a molecule featuring a pyrazolo[3,4-b]pyridine scaffold, known for its versatile biological activities, and dual trifluoromethyl (CF₃) substitutions, which profoundly influence drug-like properties, a thorough understanding of its physicochemical profile is paramount for any drug discovery and development campaign.[1] It is important to note that as of the date of this publication, specific experimental data for this compound is not available in peer-reviewed literature. Consequently, this guide is structured to provide both a predictive analysis based on established structure-property relationships and, more critically, a detailed exposition of the self-validating experimental protocols required to empirically determine these essential parameters.
Introduction and Rationale
The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of agents targeting kinases, demonstrating anticancer properties, and acting on the central nervous system.[1][2][3] The strategic incorporation of trifluoromethyl groups is a well-established method for enhancing key pharmaceutical attributes. These groups can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate pKa to optimize target engagement and pharmacokinetic profiles. The subject of this guide, 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, combines these features, making it a compound of significant interest.
This document serves as a proactive manual for research teams. We will first discuss the anticipated physicochemical landscape of the molecule and then provide robust, field-proven methodologies for its empirical determination.
Predicted Physicochemical Profile
Based on its constituent moieties, we can project a qualitative profile for 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol.
-
Acidity (pKa): The presence of the enolic hydroxyl group at the C3 position suggests the compound will exhibit acidic properties. The potent electron-withdrawing effects of the two trifluoromethyl groups are expected to significantly lower the pKa of this hydroxyl group compared to a non-fluorinated analog, making it a stronger acid. The pyrazole N-H is also weakly acidic, and the pyridine nitrogen is basic, leading to a complex, amphoteric character.
-
Lipophilicity (LogP/LogD): The two CF₃ groups will substantially increase the lipophilicity of the molecule. We predict a high positive LogP value. However, the ionizable hydroxyl and pyridine nitrogen mean that its distribution coefficient (LogD) will be highly dependent on pH.
-
Solubility: The high lipophilicity and likely crystalline nature of the solid material suggest that the intrinsic aqueous solubility will be low. Solubility is expected to increase at pH values above the hydroxyl pKa (due to deprotonation and salt formation) and below the pyridine pKa (due to protonation).
Core Physicochemical Properties: Experimental Determination
The following sections detail the standard, validated protocols for determining the key physicochemical parameters.
Acidity Constant (pKa) Determination
The pKa dictates the ionization state of a molecule at a given pH, which is critical for its solubility, permeability, and target binding. Given the chromophoric nature of the pyrazolopyridine system, UV-Vis spectrophotometry provides a reliable and medium-throughput method for pKa determination.[4][5]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[4]
-
Buffer Preparation: Prepare a series of buffers with constant ionic strength (I = 0.1 M, adjusted with KCl) covering a wide pH range (e.g., pH 2 to pH 12 in 0.5 pH unit increments).[4]
-
Sample Preparation: In a 96-well UV-transparent microplate, add 198 µL of each buffer solution to individual wells. Add 2 µL of the 10 mM compound stock solution to each buffer-containing well to achieve a final concentration of 100 µM.[4] Include wells with buffer and DMSO only to serve as blanks.
-
Spectrophotometric Measurement: Record the UV absorbance spectrum for each well from 230 nm to 500 nm using a microplate spectrophotometer.[4]
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at these key wavelengths against pH. The resulting data should fit a sigmoidal curve.
-
The pKa is determined from the inflection point of this curve, which can be calculated precisely using non-linear regression analysis based on the Henderson-Hasselbalch equation.[5][6] Multiple pKa values may be observed if both the acidic (hydroxyl) and basic (pyridine) centers have distinct ionization events within the measured pH range.
-
Causality Behind Experimental Choices:
-
Why DMSO Stock? Many novel drug candidates have low aqueous solubility. Starting from a concentrated DMSO stock allows for consistent dosing into the aqueous buffer systems, though the final DMSO concentration must be kept low (≤1-2%) to minimize its effect on buffer pH and compound ionization.[4]
-
Why Constant Ionic Strength? Maintaining a constant ionic strength across all buffers ensures that any observed changes in absorbance are due to pH shifts and not variations in the ionic environment, which can also affect molecular properties.[4]
-
Why 96-Well Plates? This format allows for the rapid and simultaneous analysis of the compound across a wide pH range, making the process efficient and reducing variability between individual measurements.[4]
Caption: Workflow for pKa determination using UV-Vis spectroscopy.
Lipophilicity: LogP and LogD Determination
Lipophilicity is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (LogP) measures the distribution of the neutral species between n-octanol and water, while the distribution coefficient (LogD) measures this at a specific pH, accounting for all ionic species. The shake-flask method remains the gold standard for this determination.[7][8]
-
Solvent Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight.
-
Compound Dosing: Prepare a 1 mg/mL solution of the test compound in the pre-saturated n-octanol.
-
Partitioning:
-
In a glass vial, combine 1 mL of the compound-containing n-octanol phase with 1 mL of the pre-saturated PBS (pH 7.4) phase.
-
Cap the vial tightly and shake vigorously on a mechanical shaker for at least 1 hour to ensure equilibrium is reached.[9] For thermodynamic measurements, longer incubation (up to 24 hours) may be required.
-
-
Phase Separation: Centrifuge the vial at >2000g for 15-30 minutes to ensure complete separation of the two phases.
-
Sampling and Analysis:
-
Carefully remove an aliquot from the n-octanol layer and an aliquot from the aqueous PBS layer.
-
Dilute each aliquot appropriately.
-
Quantify the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV or LC-MS/MS.
-
-
Calculation: The LogD at pH 7.4 is calculated as: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous] )
Causality Behind Experimental Choices:
-
Why pre-saturate solvents? n-Octanol and water have some mutual solubility. Pre-saturating them prevents volume changes during the experiment, ensuring the concentration measurements are accurate.
-
Why HPLC or LC-MS/MS? These methods provide the high sensitivity and specificity required to accurately quantify the compound in both phases, especially if the partitioning is extreme (very high or very low LogD).
-
Why pH 7.4? This pH is chosen to mimic physiological conditions in the blood and is the most relevant single pH for predicting in vivo distribution.
Aqueous Solubility Determination
Solubility is a fundamental property that affects oral absorption and the ability to formulate a drug. For drug discovery, both kinetic and thermodynamic solubility are valuable. Kinetic solubility is a higher-throughput measure of how readily a compound precipitates from a DMSO stock solution, while thermodynamic solubility represents the true equilibrium solubility of the solid material.[10]
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).[11] The presence of visible solid material throughout the experiment is essential.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[11][12]
-
Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.[13]
-
Result: The measured concentration is reported as the thermodynamic solubility in µg/mL or µM.
Causality Behind Experimental Choices:
-
Why use excess solid? This ensures that the solution becomes saturated and remains so, allowing for the determination of the true equilibrium solubility.[11]
-
Why 24-48 hours? For many crystalline compounds, particularly those with low solubility, reaching true equilibrium can be a slow process. A long incubation time is necessary for a reliable thermodynamic measurement.[11]
-
Why filtration? It is crucial to remove all particulate matter before analysis, as the presence of even microscopic solid particles will lead to a significant overestimation of solubility.
Caption: Workflow for thermodynamic solubility determination.
Spectroscopic and Structural Characterization
Standard spectroscopic techniques are essential for confirming the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will be relatively simple. Key signals will include the N-H proton of the pyrazole ring (likely broad), a singlet for the C5-H proton, and potentially a broad signal for the enolic O-H.
-
¹³C NMR: The carbon spectrum will show signals for the pyrazolopyridine core carbons. The carbons attached to the CF₃ groups will appear as quartets due to C-F coupling.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A ¹⁹F NMR spectrum should show two distinct singlets (or more complex patterns if there is through-space coupling to nearby protons), one for each of the CF₃ groups at the C4 and C6 positions. The chemical shifts of these signals are highly sensitive to the local electronic environment, providing a powerful probe for purity and structural integrity.[14][15]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is required to confirm the elemental composition. The fragmentation pattern in MS/MS experiments can provide structural confirmation. For related pyrazolo[3,4-b]pyridine systems, fragmentation often involves successive losses of small molecules like HCN.[15][16] The presence of the trifluoromethyl groups will yield characteristic fragmentation patterns.
Summary of Physicochemical Data
As experimental data becomes available, it should be compiled into a clear, concise table for easy reference.
Table 1: Physicochemical Properties of 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol
| Property | Predicted Value | Experimental Method | Measured Value |
|---|---|---|---|
| Molecular Formula | C₈H₃F₆N₃O | - | To be determined |
| Molecular Weight | 287.12 g/mol | Mass Spectrometry | To be determined |
| pKa₁ (Acidic) | 5 - 7 | UV-Vis Spectrophotometry | To be determined |
| pKa₂ (Basic) | 1 - 3 | UV-Vis Spectrophotometry | To be determined |
| LogP | > 3.0 | Shake-Flask / HPLC | To be determined |
| LogD (pH 7.4) | 2.5 - 3.5 | Shake-Flask / HPLC | To be determined |
| Aqueous Solubility (pH 7.4) | Low (<10 µg/mL) | Thermodynamic Shake-Flask | To be determined |
| Melting Point | High (>200 °C) | Capillary Melting Point | To be determined |
Conclusion
While 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol represents a promising scaffold for drug discovery, its thorough characterization is a prerequisite for meaningful progression. The lack of existing data necessitates empirical determination of its core physicochemical properties. This guide provides the predictive context and detailed, validated experimental workflows to enable researchers to generate the high-quality, reliable data required for informed decision-making in a drug development program. The protocols described herein are designed to be self-validating and represent the industry standard for obtaining accurate pKa, LogD, and solubility data, which are the foundational pillars of a successful ADME profile.
References
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5675.
- de Argüelles, A. D., Morales, A. M., & Burgos, J. I. (2021).
- Klamt, A., & Eckert, F. (2000). How to Predict the pKa of Any Compound in Any Solvent. Journal of Computer-Aided Molecular Design, 14(3), 255-265.
- Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Chen, I. T., & Chen, Y. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(10), 2266-2272.
- Rios, X., & Fabbrizzi, P. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(7), 548-551.
- Shah, P., & Garcia, A. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons.
- Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
-
ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a... Available from: [Link]
- Kumar, D., Kumar, N., & Singh, S. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Chemistry & Biodiversity, e202401083.
-
eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]
- Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(9), 2029-2032.
-
Schrödinger. Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Available from: [Link]
-
Cambridge MedChem Consulting. Solubility. Available from: [Link]
- Tsoleridis, C. A., et al. (2020). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 25(18), 4234.
- Berkhout, K. J., & Ram, A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
- Ishii, T., et al. (2020). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations.
- Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(4), 1438-1448.
- Amidon, G. L., & Lee, H. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8), 46-53.
- Liptak, M. D., et al. (2020). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids.
- Comer, J. (2003). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
- Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 117-127.
- Gurbych, A., et al. (2025). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning.
- Patel, K. N., & Patel, J. K. (2015). Determination of pKa of felodipine using UV–Visible spectroscopy.
-
Ramos, J. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]
-
Blackthorn AI. Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Available from: [Link]
- I K Sir Chemistry Classes. (2022, July 15). F-19 NMR Spectroscopy [Video]. YouTube.
- Kumar, R., & Kumar, S. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion.
-
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]
-
ResearchGate. LogP / LogD shake-flask method v1. Available from: [Link]
- El-Nassan, H. B. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. Medicinal Chemistry Research, 21(10), 3196-3206.
-
Waters Corporation. Determination of Partitioning Coefficient by UPLC-MS/MS. Available from: [Link]
- Gurbych, A., et al. (2024).
-
Chemaxon. pKa calculation. Available from: [Link]
- Kim, D., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 88(11), 7248-7255.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. hi-tec.tripod.com [hi-tec.tripod.com]
- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. enamine.net [enamine.net]
- 13. evotec.com [evotec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
